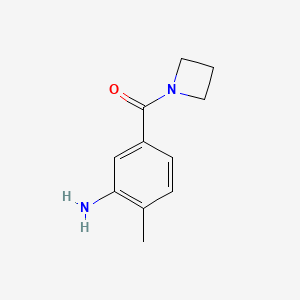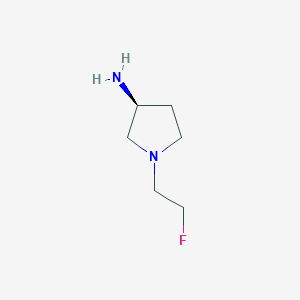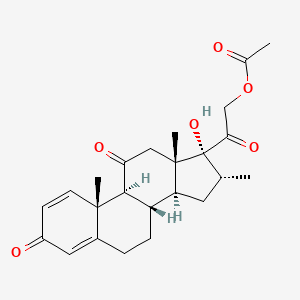
5-(Azetidine-1-carbonyl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidine-1-carbonyl)-2-methylaniline: is a chemical compound with the following structural formula:
C24H26N6O5
It consists of an azetidine ring (a four-membered nitrogen-containing ring) attached to a pyrazine moiety. The compound’s systematic name is (S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following key reactions:
Formation of the Azetidine Ring: The azetidine ring is typically synthesized using cyclization reactions involving suitable precursors.
Functionalization of the Pyrazine Moiety: The pyrazine portion is introduced through appropriate coupling reactions.
Carbonylation and Benzamide Formation: The carbonyl group is incorporated, followed by benzamide formation.
Industrial Production: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substituent groups can be replaced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The specific products depend on reaction conditions and substituents. Detailed analysis requires experimental data.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Discovery: It serves as a scaffold for designing potential drug candidates.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Pharmacology: Assessing its potential as a therapeutic agent.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Materials Science: Employed in material design and modification.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a specific list of similar compounds, researchers often compare it to related structures to understand its unique properties and applications.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(3-amino-4-methylphenyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3 |
InChI-Schlüssel |
ONOHHRJWBVLFAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)




![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
